6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of bromine atoms and a chromen-2-one moiety, which contribute to its unique chemical properties. Quinazolinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride to form an intermediate compound. This intermediate is then reacted with p-amino acetophenone to obtain the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the bromine atoms or other substituents on the molecule.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and thiourea are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: This compound has similar structural features but different pharmacological activities.
3-Acetyl-6-bromo-2H-chromen-2-one: Another related compound with potential antiproliferative properties
Uniqueness
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one is unique due to its specific combination of bromine atoms and the chromen-2-one moiety, which contribute to its distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Br2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGOUPLKGWSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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